Blood Pressure Reduction in Postmenopausal Women: Moexipril vs. Nitrendipine
In a randomized, 8-week clinical trial comparing moexipril 15 mg once daily with nitrendipine 20 mg once daily in postmenopausal women with mild to moderate hypertension, moexipril produced greater reductions in both sitting systolic and diastolic blood pressure [1]. The observed advantage in blood pressure lowering was accompanied by a more favorable tolerability profile, with moexipril demonstrating a lower incidence of adverse events overall and specifically fewer instances of headache, flushing, and ankle edema compared to nitrendipine [1].
| Evidence Dimension | Sitting systolic blood pressure (SSBP) and sitting diastolic blood pressure (SDBP) reduction |
|---|---|
| Target Compound Data | SSBP: -21.2 mmHg; SDBP: -15.2 mmHg |
| Comparator Or Baseline | Nitrendipine: SSBP -18.2 mmHg; SDBP -13.6 mmHg |
| Quantified Difference | SSBP: 3.0 mmHg greater reduction; SDBP: 1.6 mmHg greater reduction; Adverse events: nitrendipine (headache 23.4%, flushing 21.3%, ankle edema 14.9%) vs. moexipril (cough 8.9%) |
| Conditions | Randomized clinical trial; postmenopausal women (age 44-70 years) with mild to moderate primary hypertension; 8-week treatment period; moexipril 15 mg QD vs. nitrendipine 20 mg QD |
Why This Matters
For procurement decisions involving postmenopausal hypertensive populations, moexipril offers numerically superior blood pressure reduction with a more favorable tolerability profile compared to the calcium channel blocker nitrendipine.
- [1] Agabiti-Rosei E, Ambrosioni E, Pirelli A, Stimpel M, Zanchetti A. Efficacy and tolerability of moexipril and nitrendipine in postmenopausal women with hypertension. Eur J Clin Pharmacol. 1999;55(3):185-9. PMID: 10379633. View Source
